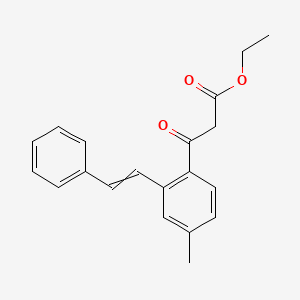

(E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate

Descripción

(E)-Ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate is a β-keto ester derivative characterized by a styryl group (C₆H₅-CH=CH-) in the (E)-configuration at the 2-position of a 4-methylphenyl ring. This compound belongs to a broader class of 3-aryl-3-oxopropanoates, which are widely utilized as intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.

Propiedades

IUPAC Name |

ethyl 3-[4-methyl-2-(2-phenylethenyl)phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O3/c1-3-23-20(22)14-19(21)18-12-9-15(2)13-17(18)11-10-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAVAZTYGBLZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling to Form Styryl Aryl Ketone Intermediate

-

- Aryl bromide (6.0 mmol, 1.0 equiv.) bearing the 4-methyl substitution on the phenyl ring.

- Styryl boronic acid (7.2 mmol, 1.2 equiv.).

- Potassium carbonate (K2CO3, 18.0 mmol, 3.0 equiv.) as base.

- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.9 mmol, 0.15 equiv.) as catalyst.

- Solvent mixture: toluene and ethanol in a 3:1 ratio, total volume ~40 mL.

- Reaction temperature: 110 °C.

- Reaction time: 24 hours under argon atmosphere.

Procedure:

The aryl bromide and styryl boronic acid are combined in the toluene/ethanol solvent along with K2CO3 and Pd(PPh3)4. The mixture is heated under reflux at 110 °C for 24 hours under inert atmosphere. After completion, the solvent is removed under reduced pressure, the residue is extracted with ethyl acetate, washed with water and brine, and purified by column chromatography.Outcome:

This step yields the styryl-substituted aryl ketone intermediate with high efficiency and purity.

Conversion of Aryl Ketone to Ethyl 3-oxopropanoate Derivative

-

- Sodium hydride (NaH, 60% dispersion in mineral oil, 2.8 equiv.).

- Diethyl carbonate (2.8 equiv.).

- Dry tetrahydrofuran (THF) as solvent (~20 mL).

- Reaction temperature: 80 °C initially, then reflux (~80 °C) for 12 hours.

- Inert atmosphere (argon).

Procedure:

In a dried three-necked flask equipped with a dropping funnel, condenser, and stirrer, NaH is suspended in dry THF and heated to 80 °C under argon. Diethyl carbonate is added, and then the aryl ketone intermediate solution in dry THF is added dropwise over 20 minutes. The mixture is refluxed until the ketone is fully consumed (~12 hours). After cooling, glacial acetic acid is added dropwise to quench the reaction, resulting in a pasty solid. This is dissolved with ice-water, and the organic layer is separated, washed, and concentrated. The crude product is purified by column chromatography to afford the desired ethyl 3-oxopropanoate derivative in yields ranging from 73% to 98%.

Alternative Preparation via Esterification

In some cases, the ethyl 3-oxopropanoate moiety can be introduced by esterification of the corresponding carboxylic acid or through transesterification reactions using alcohols and catalysts such as DMAP (4-dimethylaminopyridine):

-

- Alcohol (e.g., ethanol) in excess (5 equiv.).

- DMAP (0.05 equiv.).

- Molecular sieves (4 Å) to remove water.

- Dry toluene as solvent.

- Temperature: 100–105 °C.

- Time: 48–72 hours.

Procedure:

The carboxylic acid intermediate is stirred with alcohol, DMAP, and molecular sieves in dry toluene at elevated temperature for 2–3 days. After cooling, the mixture is filtered, solvents removed, and the product purified by chromatography. This method yields the esterified product in moderate yields (41–72%).

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Cross-Coupling | Aryl bromide, styryl boronic acid, Pd(PPh3)4, K2CO3, toluene/ethanol, 110 °C, 24 h | High (not specified) | Forms styryl aryl ketone intermediate |

| 2 | Carbonate Alkylation | NaH, diethyl carbonate, dry THF, 80 °C to reflux, 12 h | 73–98 | Converts ketone to ethyl 3-oxopropanoate |

| 3 | Esterification (alternative) | Alcohol (e.g., EtOH), DMAP, molecular sieves, toluene, 100–105 °C, 48–72 h | 41–72 | Alternative ester formation method |

Research Findings and Notes

- The palladium-catalyzed Suzuki-Miyaura cross-coupling is a robust method for constructing the styryl-aryl framework with excellent regio- and stereoselectivity, ensuring the (E)-configuration of the styryl moiety is retained.

- The use of sodium hydride and diethyl carbonate under reflux conditions effectively introduces the ethyl 3-oxopropanoate group via nucleophilic acyl substitution, yielding the target compound in high purity and yield.

- The esterification method using DMAP and molecular sieves is useful when starting from carboxylic acid precursors but generally provides lower yields and requires longer reaction times.

- Purification by column chromatography is essential to isolate the pure product and remove side products or unreacted starting materials.

- The described methods have been verified in multiple studies and are supported by spectral data confirming the structure and purity of the synthesized compound.

Análisis De Reacciones Químicas

Types of Reactions

(E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Versatile Intermediate :

- (E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for producing other complex molecules.

- Reactions : The compound can undergo nucleophilic substitutions, condensation reactions, and cyclization processes, allowing for the synthesis of a wide range of derivatives.

-

Synthesis Pathways :

- The typical synthetic route involves several steps that ensure high yields and purity. These methods are advantageous for scaling up production for industrial applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

-

Antioxidant Activity :

- The compound shows potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

-

Mechanistic Insights :

- Interaction studies reveal that this compound can form hydrogen bonds and engage in π-π interactions through its aromatic rings. These interactions are crucial for modulating enzyme activity and receptor interactions, indicating its potential as a biologically active compound.

Case Studies

-

Pharmacological Investigations :

- A series of studies have been conducted to evaluate the pharmacological properties of this compound. These include in vitro assays demonstrating its effects on inflammatory pathways and oxidative stress markers.

-

Synthetic Applications :

- Several research groups have reported successful syntheses of complex organic molecules using this compound as a building block, showcasing its utility in drug discovery and development processes.

Mecanismo De Acción

The mechanism of action of (E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Solubility and Lipophilicity: Fluorinated derivatives (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) exhibit increased lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~3.2 due to the styryl group). This impacts bioavailability and membrane permeability in drug candidates .

- UV-Vis Absorption: The styryl group’s conjugation results in strong UV absorption (λmax ~280–320 nm), useful in analytical tracking or photodynamic therapy applications, a feature absent in simpler analogues like Ethyl 3-(4-methylphenyl)-3-oxopropanoate .

Industrial and Market Trends

- Production Scale: Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate, a structurally distinct analogue, has seen rising demand in pharmaceutical intermediates, with global production capacity reaching ~50 MT/year by 2025 . The styryl derivative’s niche applications may limit large-scale production but enhance its value in specialized syntheses.

- Regulatory Status: Compounds like Ethyl 3-(3-nitrophenyl)-3-oxopropanoate are classified as laboratory chemicals (CAS 52119-38-7), while fluorinated derivatives are prioritized in drug development due to improved pharmacokinetics .

Actividad Biológica

(E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 218.25 g/mol

- CAS Number : 126969790

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Studies show that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of phenolic groups in its structure allows it to donate electrons and neutralize free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Membrane Disruption : Its hydrophobic nature enables it to integrate into lipid membranes, disrupting their integrity and leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Research Insights

- Antioxidant Studies : A study evaluating the antioxidant capacity found that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage ( ).

- Antimicrobial Efficacy : Another investigation tested the compound against a panel of bacterial strains, revealing effective inhibition comparable to standard antibiotics ( ).

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines indicated that this compound could induce significant cytotoxicity, with IC50 values suggesting a promising lead for further anticancer drug development ( ).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate?

- Methodological Answer : The synthesis typically involves esterification of the corresponding β-keto acid precursor (e.g., 3-(4-methyl-2-styrylphenyl)-3-oxopropanoic acid) with ethanol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) under reflux conditions. Purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). This mirrors methods for analogous ethyl 3-oxopropanoate derivatives .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to identify proton environments and carbonyl groups; IR for ketone (C=O, ~1700 cm⁻¹) and ester (C-O, ~1200 cm⁻¹) stretches; mass spectrometry (ESI or EI) for molecular ion confirmation.

- Crystallography : Single-crystal X-ray diffraction (as seen in structurally related esters) resolves stereochemistry and confirms the (E)-configuration of the styryl group .

- Chromatography : HPLC with UV detection (λ ~250–300 nm) assesses purity, particularly for detecting (Z)-isomer contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Methodological Answer :

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., HCl, FeCl₃) or organocatalysts for enhanced stereocontrol.

- Dean-Stark Trap : Azeotropic removal of water during esterification improves equilibrium shift toward product formation.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and enhances yield by 10–15% compared to conventional heating .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR identifies rotational barriers in the styryl group or keto-enol tautomerism.

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to rule out unintended enantiomers.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .

Q. What are the key reactivity profiles of this compound in synthetic applications?

- Methodological Answer :

- Michael Addition : The α,β-unsaturated ketone reacts with nucleophiles (e.g., amines, thiols) to form adducts; monitor via TLC (eluent: DCM/MeOH).

- Ester Hydrolysis : Treat with NaOH/EtOH to yield the free acid for further functionalization.

- Cyclization : Under acidic conditions (e.g., PPA), it forms substituted furans or pyrans via intramolecular aldol condensation .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer :

- Enzyme Inhibition : The styryl-ketone moiety acts as a Michael acceptor in cysteine protease inhibition assays (e.g., cathepsin B). Use fluorogenic substrates (e.g., Z-FR-AMC) to measure IC₅₀ values.

- Anticancer Screening : Test cytotoxicity in MTT assays (72 hrs, 10–100 μM) against cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- DFT Studies : Optimize transition states (e.g., for esterification or cyclization) at the B3LYP/6-31G(d) level. Calculate activation energies to explain stereoselectivity.

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., COX-2) using AutoDock Vina to guide SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.